molecular formula C12H16N2O3 B7935104 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

Cat. No. B7935104
M. Wt: 236.27 g/mol
InChI Key: BTXFCTOPKCSXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Kinetics and Mechanism in Aminolysis Reactions : Castro et al. (1999) studied the kinetics and mechanism of aminolysis reactions involving secondary alicyclic amines with substrates related to 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol. Their findings contribute to understanding the reaction mechanisms and kinetics in systems involving similar compounds (Castro et al., 1999).

  • Reactivity in Dehydrogenation Processes : Möhrle and Mehrens (1998) explored the reactivity of nitrophenyl substituted cyclic amines, which include structures similar to 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol, in dehydrogenation processes. This research provides insights into the chemical behavior of these compounds under specific conditions (Möhrle & Mehrens, 1998).

  • Design and Bioevaluation in Pharmaceutical Research : Yadav et al. (2011) designed and synthesized chiral piperidin-4-ols, closely related to the compound , as part of a systematic attempt to develop novel Selective Estrogen Receptor Modulators (SERMs). This illustrates the potential pharmaceutical applications of such compounds (Yadav et al., 2011).

  • Application in Aspartic Protease Inhibition : Saify et al. (2011) reported on the synthesis and aspartic protease inhibitory activity of piperidine derivatives, including those similar to 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol. These findings indicate the potential application of these compounds in inhibiting aspartic proteases of Plasmodium falciparum (Saify et al., 2011).

  • Fluorescence Probes in Biological Systems : Wang et al. (2016) synthesized and studied a reversible fluorescent probe, which incorporates a structure similar to 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol. This probe was used for the cyclic detection of ClO(-)/AA in aqueous solution and in living cells, demonstrating the potential of such compounds in biological and chemical sensing applications (Wang et al., 2016).

properties

IUPAC Name

4-methyl-1-(4-nitrophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(15)6-8-13(9-7-12)10-2-4-11(5-3-10)14(16)17/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXFCTOPKCSXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.